1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Description
Molecular Composition and Nomenclature
The molecular identity of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is defined by its complex heterocyclic structure incorporating multiple nitrogen-containing rings. The compound possesses the molecular formula C₁₂H₂₁Cl₂N₃, indicating the presence of twelve carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The molecular weight is established at 278.22 grams per mole, positioning this compound within the small molecule pharmaceutical range.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride. This nomenclature reflects the structural hierarchy beginning with the tetrahydrobenzimidazole core system, followed by positional substitution patterns. The Chemical Abstracts Service registry number 1803590-76-2 provides unique identification for this compound in chemical databases and literature.
The structural composition can be systematically analyzed through its simplified molecular-input line-entry system representation: CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl. This notation reveals the connectivity pattern of the core heterocyclic framework, with the methyl group attached to the nitrogen at position 1 of the benzodiazole system and the pyrrolidin-2-yl substituent at position 2. The presence of two hydrochloride counterions indicates the formation of a dihydrochloride salt, which significantly influences the compound's physical and chemical properties.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1803590-76-2 |
| Molecular Formula | C₁₂H₂₁Cl₂N₃ |
| Molecular Weight | 278.22 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride |
| Simplified Molecular-Input Line-Entry System | CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl |
The base molecule without the hydrochloride salts exhibits the molecular formula C₁₂H₁₉N₃, representing the neutral form of the compound. The International Chemical Identifier string InChI=1S/C12H19N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h10,13H,2-8H2,1H3;2*1H provides a standardized representation of the molecular structure and connectivity. This detailed chemical identifier system enables precise communication of the compound's molecular architecture across different chemical information systems.
Stereochemical Features and Conformational Analysis
The stereochemical characteristics of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride arise from the presence of multiple ring systems with varying degrees of saturation and flexibility. The tetrahydrobenzodiazole core represents a partially saturated heterocyclic system where the benzene ring portion maintains planarity while the saturated cyclohexane-like ring introduces conformational flexibility. This structural arrangement creates opportunities for diverse conformational states that influence the compound's three-dimensional shape and potential biological interactions.
The pyrrolidin-2-yl substituent at position 2 introduces an additional chiral center and conformational complexity to the molecular structure. Pyrrolidine rings typically adopt envelope or twist conformations due to ring strain considerations, and the attachment point at the 2-position creates specific spatial arrangements that affect the overall molecular geometry. The presence of a secondary amine within the pyrrolidine ring provides a potential site for protonation, which is reflected in the formation of the dihydrochloride salt.
Computational analysis reveals that the compound contains defined stereocentres that contribute to its three-dimensional architecture. The specific stereochemical configuration at the pyrrolidin-2-yl position influences the spatial relationship between the two heterocyclic systems. This stereochemical arrangement affects the compound's ability to interact with biological targets and influences its pharmacological properties through shape complementarity and binding affinity considerations.
The conformational flexibility of the tetrahydrobenzodiazole system allows for multiple ring conformations, particularly in the saturated cyclohexane portion of the molecule. These conformational states can interconvert through ring-flipping processes, creating a dynamic equilibrium between different three-dimensional arrangements. The energy barriers associated with these conformational changes influence the compound's behavior in solution and its interactions with biological macromolecules.
Detailed analysis of the molecular structure reveals specific geometric parameters that define the compound's three-dimensional shape. The dihedral angles between different ring systems, the spatial orientation of substituent groups, and the overall molecular volume contribute to the compound's conformational profile. These parameters are critical for understanding structure-activity relationships and for rational drug design approaches when this compound serves as a lead structure.
X-ray Crystallography Data and Structural Insights
Crystallographic analysis provides definitive structural information about the solid-state arrangement of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride. While specific X-ray crystallographic data for this exact compound are limited in the available literature, related benzimidazole derivatives provide valuable insights into the structural behavior of this class of compounds. Crystallographic studies of similar benzodiazole systems reveal characteristic hydrogen bonding patterns and packing arrangements that likely apply to this compound.
The crystalline structure of benzimidazole hydrochloride derivatives typically exhibits hydrogen bonding networks between the protonated nitrogen centers and chloride counterions. These interactions contribute to crystal stability and influence the three-dimensional packing arrangements. The formation of infinite chain structures through intermolecular hydrogen bonds is commonly observed in benzimidazole hydrochloride salts, suggesting similar structural motifs may be present in the dihydrochloride salt of the tetrahydro derivative.
Comparative analysis with structurally related compounds provides insights into the expected crystallographic parameters. Studies of 2-chloromethyl-1H-benzimidazole hydrochloride reveal monoclinic crystal systems with specific unit cell dimensions and space group symmetries. These related structures demonstrate the influence of substituent groups on crystal packing and molecular orientation within the solid state.
The dihydrochloride salt formation significantly impacts the crystallographic properties through the introduction of ionic interactions and additional hydrogen bonding opportunities. The presence of two chloride counterions creates multiple sites for electrostatic interactions and hydrogen bond formation, leading to complex three-dimensional networks in the crystal structure. These interactions influence the compound's solubility, stability, and physical properties.
| Crystallographic Parameter | Expected Range | Related Compound Reference |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Similar benzimidazole derivatives |
| Space Group | P21/c or P-1 | Comparative structural analysis |
| Hydrogen Bond Networks | Infinite chains | Benzimidazole hydrochloride systems |
| Packing Density | High | Ionic salt structures |
Molecular modeling studies complement crystallographic analysis by providing insights into the preferred conformations and energy landscapes of the compound. Density functional theory calculations using B3LYP methods with appropriate basis sets offer detailed geometric parameters including bond lengths, bond angles, and dihedral angles. These computational approaches provide valuable structural information when experimental crystallographic data are unavailable or incomplete.
The structural insights derived from crystallographic and computational analysis inform understanding of the compound's physical properties, chemical reactivity, and potential biological activities. The three-dimensional arrangement of atoms, the presence of hydrogen bonding sites, and the overall molecular geometry contribute to the compound's interaction profile with biological targets and its behavior in various chemical environments.
Analysis of collision cross-section data provides additional structural information relevant to gas-phase conformations and mass spectrometric behavior. Predicted collision cross-section values for various adducts of the compound range from approximately 141 to 168 square angstroms, depending on the specific ionization mode and adduct formation. These values reflect the compound's molecular size and shape in the gas phase, providing complementary information to solid-state crystallographic data.
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h10,13H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWQIJYWBDUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS Number: 1803590-76-2) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H19N3
- Molecular Weight : 241.76 g/mol
- SMILES : CN1C2=C(CCCC2)N=C1C3CCCN3
- InChIKey : NQXKRAODFBYQRD-UHFFFAOYSA-N
The compound features a unique structure that contributes to its biological activity. The presence of the pyrrolidine moiety is significant for its interaction with various biological targets.
Research indicates that 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride may interact with specific ion channels and receptors in the central nervous system. A notable study examined its effects on the transient receptor potential cation channel 5 (TRPC5), which plays a crucial role in cellular signaling pathways involved in various physiological processes .
Pharmacological Effects
The compound has shown promising results in inhibiting TRPC5 channels. In one study, various derivatives were evaluated for their inhibitory effects at a concentration of 3 μM:
| Compound | % Inhibition | IC50 (μM) |
|---|---|---|
| Compound A | 100% | 4.06±0.91 |
| Compound B | 49.1% | ND |
| Compound C | 64.9% | ND |
| Compound D | 33.0% | ND |
| Compound E | 91.6% | ND |
The results suggest that modifications to the structure can significantly influence the potency of the compound against TRPC5.
Case Studies and Research Findings
A comprehensive evaluation of related compounds has revealed that modifications in the pyrrolidine ring can enhance biological activity. For instance, a derivative with an N-propyl substitution exhibited an IC50 value of 0.068 μM, demonstrating high potency as a TRPC5 inhibitor .
Moreover, the selectivity profile and pharmacokinetic properties of these compounds indicate their potential for further development in treating neurological disorders linked to TRPC5 dysfunction.
Safety and Toxicology
Currently, specific safety data for 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is limited. However, related compounds have shown favorable safety profiles in preliminary studies. It is essential to conduct further toxicological assessments to ensure safe usage in clinical settings.
Scientific Research Applications
Medicinal Chemistry
1. Neuropharmacological Studies
Research indicates that compounds similar to 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride exhibit potential as anxiolytics and antidepressants. The compound's structural features suggest it may interact with neurotransmitter systems involved in mood regulation.
Case Study : A study on benzodiazepine derivatives demonstrated that modifications to the benzodiazole structure can enhance binding affinity to GABA receptors. This suggests that 1-methyl derivatives could be explored for similar effects in reducing anxiety and depression symptoms.
2. Antitumor Activity
Preliminary investigations into the antitumor properties of related compounds have shown promise against various cancer cell lines. The dihydrochloride form increases solubility and bioavailability, making it a candidate for further exploration in cancer therapy.
Case Study : A related compound was tested against breast cancer cells and exhibited significant cytotoxic effects. This opens avenues for further research into the specific mechanisms by which this class of compounds exerts antitumor activity.
Pharmacology
3. Drug Development
The unique structural characteristics of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride make it a candidate for drug formulation in treating neurological disorders. Its ability to penetrate the blood-brain barrier is crucial for central nervous system (CNS) drugs.
Materials Science
4. Synthesis of Polymer Materials
The compound can also serve as a building block in the synthesis of new polymer materials. Its nitrogen-rich structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.
Case Study : Research has shown that incorporating nitrogen-containing compounds into polymer matrices can improve their mechanical strength and thermal resistance. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table compares the target compound with structurally related analogs, highlighting differences in substituents, molecular weight, and commercial availability:
Substituent Effects on Physicochemical Properties
- Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring (target compound) offers less steric hindrance than the six-membered piperidine analog (), which may influence binding to sterically sensitive targets .
- Benzodiazole vs. Benzimidazole: The benzimidazole derivative () contains an additional nitrogen atom in the aromatic ring, altering electronic density and hydrogen-bonding capacity compared to the benzodiazole core .
Research Implications
While specific biological data are absent in the provided evidence, the structural diversity of these analogs underscores their utility in structure-activity relationship (SAR) studies. For example:
Preparation Methods
Ring Construction and Cyclization
The pyrrolidine ring can be constructed via intramolecular cyclization of suitable precursors, such as amino alcohols or haloalkyl amines. Common strategies include:
- Intramolecular nucleophilic substitution: A nucleophilic amine attacks a haloalkyl side chain to form the pyrrolidine ring.
- Reductive amination: Cyclization through condensation of aldehydes or ketones with amines followed by reduction.
These reactions are typically performed in polar solvents such as ethanol, methanol, or 2-propanol, with temperatures ranging from 0 °C to reflux conditions (up to the boiling point of the solvent), and reaction times from 1 to 24 hours depending on the substrate and catalyst used.
Functionalization and Methylation
Methylation at the nitrogen (1-position) is usually achieved via alkylation reactions using methyl iodide or methyl sulfate under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.
Formation of the Benzodiazole Moiety
The benzodiazole ring is introduced through condensation reactions involving o-phenylenediamine derivatives and suitable carbonyl compounds or equivalents, often facilitated by dehydrating agents or catalysts.
Salt Formation (Dihydrochloride)
The final compound is isolated as a dihydrochloride salt to improve solubility and stability. This is achieved by treating the free base with hydrochloric acid in an alcoholic solvent (e.g., ethanol or 2-propanol), followed by crystallization and filtration.
Detailed Reaction Conditions and Reagents
Research Findings and Optimization
- Solvent Choice: Alcoholic solvents like 2-propanol are preferred for cyclization and salt formation due to their ability to dissolve both reactants and products and facilitate crystallization.
- Temperature Control: Reaction temperatures are critical; low temperatures prevent side reactions during cyclization, while moderate heating accelerates methylation and condensation steps.
- Reaction Time: Longer reaction times (up to 24 hours) ensure complete conversion, but optimization can reduce time to 2–5 hours in some steps without compromising yield.
- Acid Selection for Salt Formation: Hydrochloric acid is preferred for forming the dihydrochloride salt, offering good crystallinity and purity.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents | Typical Conditions | Outcome |
|---|---|---|---|---|
| Pyrrolidine Ring Formation | Intramolecular cyclization of amino haloalkyl precursors | Haloalkyl amines, base | Alcoholic solvent, 0–78 °C, 1–24 h | Formation of pyrrolidine ring |
| Methylation | N-alkylation of pyrrolidine nitrogen | Methyl iodide, base | Acetonitrile/DMF, RT–50 °C, 2–6 h | 1-methyl substitution |
| Benzodiazole Assembly | Condensation of o-phenylenediamine derivatives | Carbonyl compounds, dehydrating agents | Alcoholic solvent, 40–100 °C, 2–12 h | Formation of benzodiazole ring |
| Dihydrochloride Salt Formation | Acid-base reaction with HCl | Hydrochloric acid, ethanol | RT, 1–4 h | Crystallized dihydrochloride salt |
Q & A
Q. What are the recommended synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride?
-
Methodological Answer : A typical approach involves cyclocondensation reactions between substituted amines and carbonyl precursors. For example, refluxing ethanol with a pyrrolidine derivative and a tetrahydrobenzodiazole precursor (e.g., 4,5,6,7-tetrahydro-1H-1,3-benzodiazole) under acidic conditions can yield the base compound. Post-synthesis, dihydrochloride formation is achieved via HCl gas bubbling in anhydrous ethanol . Purification often employs recrystallization from DMF-EtOH (1:1) mixtures to remove unreacted starting materials . Template-based synthetic route prediction tools (e.g., PISTACHIO, REAXYS) can identify alternative pathways by analyzing analogous heterocyclic systems .
-
Key Parameters :
| Step | Conditions | Solvent | Temperature | Purification |
|---|---|---|---|---|
| Cyclocondensation | Reflux, 2–4 h | Ethanol | 80–90°C | Filtration |
| Salt Formation | HCl gas, 1 h | Ethanol | RT | Recrystallization |
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Multi-modal spectroscopic analysis is critical:
- 1H/13C NMR : Confirm proton environments (e.g., pyrrolidine CH2 groups at δ 1.8–2.5 ppm) and carbon backbone .
- HRMS (ESI) : Validate molecular mass (e.g., [M+H]+ at m/z 252.1487) with <2 ppm error .
- HPLC-PDA : Detect impurities (<0.5% area) using C18 columns (acetonitrile/0.1% TFA gradient) .
- XRD : Resolve crystallographic ambiguity in dihydrochloride salt formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize side products?
- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, stoichiometry, catalyst loading). For instance, a 2^3 factorial design with center points can model interactions between reaction time (4–8 h), HCl concentration (1–3 M), and solvent polarity (ethanol vs. THF). Response surface methodology (RSM) then identifies optimal conditions (e.g., 6 h, 2 M HCl, ethanol), reducing trials by 40% while maximizing yield (>85%) . Contour plots and ANOVA validate significance (p < 0.05) of factors .
Q. How to resolve contradictions in pharmacological activity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell line variability, buffer pH). Mitigation strategies include:
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization).
- Computational docking : Compare binding poses in homology models (e.g., AutoDock Vina) to identify assay-specific steric clashes .
- Meta-analysis : Aggregate data using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test (α = 0.05) .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate turbulence in stirred-tank reactors, ensuring homogeneity (e.g., Reynolds number >10^4) .
- Heat Transfer : Jacketed reactors with PID-controlled cooling (−10°C to 25°C) prevent exothermic runaway during HCl addition .
- Mass Transfer : Optimize gas sparging (e.g., HCl gas) via pore-size distributors to enhance dissolution rates .
Q. Which computational strategies predict reactivity and degradation pathways under varying pH conditions?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to map protonation states and transition states in acidic/neutral media .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways (e.g., imidazoline ring opening) at 310 K using explicit solvent models (TIP3P water) .
- Degradation Kinetics : Use Arrhenius plots (k vs. 1/T) derived from accelerated stability studies (40°C/75% RH) to extrapolate shelf-life .
Tables for Key Data
Q. Table 1: Recommended Analytical Techniques
| Parameter | Method | Conditions | Acceptance Criteria |
|---|---|---|---|
| Purity | HPLC-PDA | C18, 0.1% TFA, 1.0 mL/min | ≥98.5% (area) |
| Mass Confirmation | HRMS (ESI) | Positive mode, 100–1000 m/z | Δ <2 ppm |
| Crystal Structure | XRD | Cu Kα, 293 K | R-factor <5% |
Q. Table 2: DoE Variables for Yield Optimization
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Time | 4 h | 8 h | 6 h |
| HCl Conc. | 1 M | 3 M | 2 M |
| Solvent | Ethanol | THF | Ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
